3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyridazine
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Overview
Description
3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyridazine is a complex organic compound featuring a thiazole ring, an oxazole ring, and a piperazine moiety
Preparation Methods
The synthesis of 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole and oxazole intermediates, followed by their coupling with the piperazine and pyridazine moieties under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole and oxazole rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the piperazine ring, potentially leading to the formation of secondary amines.
Scientific Research Applications
3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with molecular targets such as enzymes and receptors. The thiazole and oxazole rings can participate in hydrogen bonding and π-π interactions, while the piperazine moiety can enhance the compound’s binding affinity. These interactions can modulate biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds include those with thiazole, oxazole, and piperazine rings, such as:
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another anticancer drug with a thiazole moiety.
Properties
Molecular Formula |
C18H22N6OS |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
3-[[4-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C18H22N6OS/c1-12-10-15(22-25-12)11-23-6-8-24(9-7-23)17-5-4-16(20-21-17)18-13(2)19-14(3)26-18/h4-5,10H,6-9,11H2,1-3H3 |
InChI Key |
POROSZOAIUXXCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CN2CCN(CC2)C3=NN=C(C=C3)C4=C(N=C(S4)C)C |
Origin of Product |
United States |
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